Tozadenant - 870070-55-6

Tozadenant

Catalog Number: EVT-286233
CAS Number: 870070-55-6
Molecular Formula: C19H26N4O4S
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tozadenant (4-hydroxy-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)-4-methylpiperidine-1-carboxamide) [, , , , ] is a highly selective antagonist of the adenosine A2A receptor (A2AR) [, , , , , , , ], a key target in neurological research, particularly in the context of Parkinson's disease (PD) [, , , , , , , , , , , , , , , , , , ]. It serves as a valuable tool for investigating the role of A2AR in both healthy and diseased states. Its high selectivity for A2AR makes it particularly useful for dissecting the specific contribution of this receptor subtype in complex biological processes.

Istradefylline

  • Compound Description: Istradefylline is a selective adenosine A2A receptor antagonist. It has been investigated as a potential therapeutic agent for Parkinson's disease (PD) due to its ability to improve motor function in animal models of PD. [, , , ] Istradefylline has shown promising efficacy in reducing OFF-time in levodopa-treated PD patients in clinical trials. [, ]
  • Relevance: Like Tozadenant, Istradefylline is an adenosine A2A receptor antagonist being investigated for the treatment of Parkinson's disease. [, ] These compounds share a similar mechanism of action, aiming to improve motor function by blocking adenosine A2A receptors in the brain.

Preladenant

  • Compound Description: Preladenant is another selective adenosine A2A receptor antagonist that has been explored as a potential treatment for Parkinson's disease. [, , , , , ] Preladenant demonstrated efficacy in improving motor function in animal models of PD and in reducing OFF-time in levodopa-treated PD patients in clinical trials. [, ]
  • Relevance: Preladenant shares a similar mechanism of action with Tozadenant, both acting as selective adenosine A2A receptor antagonists. [, ] They have both been investigated for their therapeutic potential in treating Parkinson's disease, specifically aiming to improve motor function and reduce OFF-time in patients. [, , ]
  • Compound Description: [18F]FLUDA is a radiotracer developed for positron emission tomography (PET) imaging of the adenosine A2A receptor. [] It exhibits high binding potential to the adenosine A2A receptor in the striatum, a brain region implicated in Parkinson’s disease. []
  • Relevance: [18F]FLUDA was used to assess the A2A receptor occupancy of Tozadenant in preclinical studies. [] This radiotracer helped to understand the pharmacokinetic and pharmacodynamic properties of Tozadenant in relation to its target receptor.
  • Compound Description: [11C]Tozadenant is a radiolabeled version of Tozadenant used as a PET radioligand. [] This radiotracer allows for the visualization and quantification of Tozadenant binding to adenosine A2A receptors in the brain.
  • Relevance: [11C]Tozadenant is a direct derivative of Tozadenant, designed for in vivo imaging studies to evaluate its cerebral pharmacokinetics and target engagement. []

18F-MNI-444

  • Compound Description: 18F-MNI-444 is a novel PET radiotracer developed for imaging the adenosine A2A receptor. [] This radiotracer demonstrates superior specific-to-nonspecific binding ratios compared to other available A2A PET radiotracers. []
  • Relevance: 18F-MNI-444 was used in preclinical studies to compare the A2A receptor occupancy of Tozadenant with that of Preladenant in nonhuman primates. [] The results from these studies provided insights into the potential differences in the duration of action and A2A receptor occupancy profiles between Tozadenant and Preladenant.

Radiprodil

  • Compound Description: Radiprodil is an NR2B-selective NMDA receptor antagonist. [, , ] It has shown potential in preclinical studies for improving motor symptoms in animal models of Parkinson’s disease. [, ]
  • Relevance: Radiprodil has been investigated in combination with Tozadenant for the treatment of Parkinson's disease. [, , ] Preclinical studies suggest that the combination of Radiprodil and Tozadenant may have synergistic effects in improving motor function, potentially offering an alternative therapeutic approach for PD. [, , ]

N-Boc-O-desmethyltozadenant

  • Compound Description: N-Boc-O-desmethyltozadenant is a precursor used in the radiosynthesis of [11C]Tozadenant. []
  • Relevance: N-Boc-O-desmethyltozadenant is a structurally similar compound to Tozadenant and serves as a crucial starting material in the production of the PET radioligand [11C]Tozadenant. []
  • Compound Description: These are metabolites of Tozadenant identified in human urine and feces. []
  • Relevance: These metabolites provide insights into the metabolic pathways of Tozadenant in humans. [] Understanding the metabolism of Tozadenant is crucial for assessing its safety and pharmacokinetic profile.
Source and Classification

Tozadenant was developed by Acorda Therapeutics and is classified as a small molecule drug. It belongs to the category of adenosine receptor antagonists, specifically targeting the A2A subtype. The compound has been explored in clinical settings for its efficacy in alleviating motor symptoms associated with Parkinson's disease and other movement disorders .

Synthesis Analysis

Methods and Technical Details

A notable method for synthesizing radiolabeled tozadenant involves using carbon-11 for positron emission tomography (PET) studies. This process has been refined to achieve radiochemical yields of approximately 18% with high purity levels, facilitating its use in preclinical imaging studies .

Molecular Structure Analysis

Structure and Data

Tozadenant's molecular structure can be described as follows:

  • Chemical Formula: C17_{17}H22_{22}N4_{4}O2_{2}S
  • Molecular Weight: Approximately 342.45 g/mol

The compound features a complex arrangement that includes a piperidine ring and a morpholine moiety, contributing to its binding affinity for the adenosine A2A receptor. Structural data indicate that it possesses specific functional groups that enhance its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Tozadenant undergoes various chemical reactions during synthesis, including:

  • Demethylation: Conversion of methoxy groups into hydroxyls.
  • Alkylation: Introduction of alkyl groups via nucleophilic substitution.

These reactions are sensitive to conditions such as temperature and solvent choice, impacting yield and purity. For instance, using different solvents like dimethyl sulfoxide or dimethylformamide can significantly alter the outcomes of these reactions .

Mechanism of Action

Process and Data

Tozadenant acts primarily as an antagonist at the adenosine A2A receptor, which is implicated in the regulation of neurotransmitter release in the brain. By blocking this receptor, tozadenant modulates dopaminergic signaling pathways that are often disrupted in Parkinson's disease.

Research indicates that tozadenant exhibits high selectivity for the A2A receptor over other adenosine receptors (A1), making it a promising candidate for targeted therapies with potentially fewer side effects . Its mechanism involves competitive inhibition, altering downstream signaling pathways that affect motor control and cognitive function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tozadenant exhibits several noteworthy physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited water solubility.
  • Stability: Shows stability under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific data on melting point is not widely reported but is essential for formulation development.

These properties are critical for determining the drug's pharmacokinetics and bioavailability in clinical settings .

Applications

Scientific Uses

Tozadenant is primarily investigated for its therapeutic potential in treating Parkinson's disease by alleviating motor symptoms through adenosine receptor modulation. Additionally, it serves as a radiotracer in PET imaging studies aimed at visualizing adenosine receptor distribution in the brain.

Properties

CAS Number

870070-55-6

Product Name

Tozadenant

IUPAC Name

4-hydroxy-N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)-4-methylpiperidine-1-carboxamide

Molecular Formula

C19H26N4O4S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C19H26N4O4S/c1-19(25)5-7-23(8-6-19)18(24)21-17-20-15-14(26-2)4-3-13(16(15)28-17)22-9-11-27-12-10-22/h3-4,25H,5-12H2,1-2H3,(H,20,21,24)

InChI Key

XNBRWUQWSKXMPW-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

RO-4494351; RO4494351; RO 4494351; SYN115; SYN-115; SYN 115; RO4494351-002; RO4494351-000; Tozadenant

Canonical SMILES

CC1(CCN(CC1)C(=O)NC2=NC3=C(C=CC(=C3S2)N4CCOCC4)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.